molecular formula C21H24ClN3OS B1255034 4-chloro-N-[3-(3-methyl-1-piperidinyl)propyl]-2-thieno[3,2-c]quinolinecarboxamide

4-chloro-N-[3-(3-methyl-1-piperidinyl)propyl]-2-thieno[3,2-c]quinolinecarboxamide

Cat. No.: B1255034
M. Wt: 402 g/mol
InChI Key: KBQSNNCVJNKFHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-[3-(3-methyl-1-piperidinyl)propyl]-2-thieno[3,2-c]quinolinecarboxamide is an organosulfur heterocyclic compound, an organonitrogen heterocyclic compound and an organic heterotricyclic compound.

Scientific Research Applications

Malaria Research

  • Antimalarial Activity : A study focused on the synthesis of thieno[3,2-c]quinoline-4-yl-amines, including compounds similar to 4-chloro-N-[3-(3-methyl-1-piperidinyl)propyl]-2-thieno[3,2-c]quinolinecarboxamide, demonstrated significant in vitro and in vivo antimalarial activity. The compounds were tested against Plasmodium falciparum strains, with certain derivatives showing potent inhibitory effects, indicating their potential as antimalarial agents (Görlitzer et al., 2006).

Synthesis and Chemical Reactions

  • Synthesis and Reactions : Research describes various procedures for synthesizing thieno[3,2-c]quinoline derivatives, highlighting the versatility of these compounds in chemical synthesis. The review details different starting materials and reactions, showing the broad applicability of these compounds in chemical research (Abu‐Hashem et al., 2021).

Biological Activity

  • Inhibitory Activity Against Fungi : A study on thieno[2,3-b]quinoline derivatives, related to the compound , demonstrated inhibitory activity against Saccharomyces cerevisiae. This suggests potential applications in antifungal research and the development of new antifungal agents (El-Gaby et al., 2006).

Optical Properties

  • Invisible Ink Applications : A study explored the optical properties of 2-functionally substituted thieno[3,2-c]quinolines, showing that these compounds exhibit moderate to high fluorescence quantum yields. This research opens up potential applications in the development of invisible ink dyes and related technologies (Bogza et al., 2018).

Antiviral Agents

  • Treatment of Viral Infections : Compounds structurally similar to this compound have been explored as agents for treating herpes virus infections, demonstrating their potential use in antiviral therapies (Habernickel, 2002).

Antibacterial Evaluation

  • Antibacterial Activity : Research on quinazoline diones, structurally related to the compound of interest, showed that certain derivatives exhibit significant antibacterial activity. This highlights the potential use of these compounds in developing new antibacterial drugs (Segawa et al., 1992).

Properties

Molecular Formula

C21H24ClN3OS

Molecular Weight

402 g/mol

IUPAC Name

4-chloro-N-[3-(3-methylpiperidin-1-yl)propyl]thieno[3,2-c]quinoline-2-carboxamide

InChI

InChI=1S/C21H24ClN3OS/c1-14-6-4-10-25(13-14)11-5-9-23-21(26)18-12-16-19(27-18)15-7-2-3-8-17(15)24-20(16)22/h2-3,7-8,12,14H,4-6,9-11,13H2,1H3,(H,23,26)

InChI Key

KBQSNNCVJNKFHP-UHFFFAOYSA-N

SMILES

CC1CCCN(C1)CCCNC(=O)C2=CC3=C(S2)C4=CC=CC=C4N=C3Cl

Canonical SMILES

CC1CCCN(C1)CCCNC(=O)C2=CC3=C(S2)C4=CC=CC=C4N=C3Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-chloro-N-[3-(3-methyl-1-piperidinyl)propyl]-2-thieno[3,2-c]quinolinecarboxamide

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